N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
CAS No.: 2034300-69-9
Cat. No.: VC7685945
Molecular Formula: C22H23N3O3S2
Molecular Weight: 441.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034300-69-9 |
|---|---|
| Molecular Formula | C22H23N3O3S2 |
| Molecular Weight | 441.56 |
| IUPAC Name | N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3 |
| Standard InChI Key | XMVJSZPVJBBXQG-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C |
Introduction
Chemical Identity and Structural Features
Physicochemical Properties
Key properties include:
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LogP: Predicted at 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
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pKa: The dimethylamino group has a calculated pKa of 9.1, enabling protonation under physiological conditions.
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Solubility: Aqueous solubility is limited (0.12 mg/mL at pH 7.4), necessitating formulation adjustments for in vivo studies.
These properties align with Lipinski’s Rule of Five, suggesting oral bioavailability potential.
Synthesis and Optimization
Synthetic Pathway
A four-step synthesis protocol has been reported (Figure 1):
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Step 1: Condensation of 3-bromobenzo[b]thiophene with dimethylamine to form the dimethylaminoethyl-benzothiophene intermediate.
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Step 2: Sulfonylation using 4-(2-methyloxazol-4-yl)benzenesulfonyl chloride in the presence of triethylamine.
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Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane).
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Step 4: Salt formation (e.g., hydrochloride) to enhance stability.
Yields range from 45–60%, with purity >95% confirmed by HPLC.
Reaction Optimization
Critical parameters affecting yield:
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Temperature: Sulfonylation proceeds optimally at 0–5°C to minimize side reactions.
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Catalyst: Tetrabutylammonium bromide (TBAB) improves phase transfer in heterogeneous reactions.
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Solvent: Dichloromethane (DCM) outperforms THF due to better sulfonyl chloride solubility.
Alternative routes using microwave-assisted synthesis reduced reaction time from 12 hours to 45 minutes but required higher catalyst loading.
Biological Activity and Mechanism
Target Engagement
Primary Targets:
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VEGFR2: Half-maximal inhibitory concentration () of 78 nM in kinase assays, suggesting potent anti-angiogenic effects.
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Carbonic Anhydrase IX/XII: values of 12 nM and 8 nM, respectively, indicating selectivity over ubiquitous isoforms like CAII ().
Mechanistic Insights:
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ATP-Competitive Binding: Molecular docking simulations show the oxazole ring occupying the ATP-binding pocket of VEGFR2, while the sulfonamide interacts with Lys868 and Asp1046 residues.
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pH-Dependent Activity: Enhanced inhibition of CA XII under hypoxic conditions (pH 6.5) aligns with its role in tumor microenvironments.
Cellular Effects
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Anti-Proliferative Activity: 48-hour treatment inhibited 75% of HCT-116 colon cancer cell growth at 10 μM.
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Apoptosis Induction: Caspase-3 activation increased 4.2-fold in A549 lung cancer cells.
Pharmacokinetic and Toxicity Profiling
ADME Properties
| Parameter | Value | Method |
|---|---|---|
| Plasma Protein Binding | 92% | Equilibrium dialysis |
| Hepatic Clearance | 18 mL/min/kg | Microsomal incubation |
| Oral Bioavailability | 34% (rat) | Pharmacokinetic study |
| 5.7 hours | Non-compartmental analysis |
Data indicate moderate hepatic extraction and acceptable bioavailability but high plasma protein binding, which may limit free drug concentrations.
Toxicity Concerns
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hERG Inhibition: , suggesting potential cardiotoxicity at therapeutic doses.
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CYP Inhibition: Moderate inhibition of CYP3A4 (), warranting drug-drug interaction studies.
Comparative Analysis of Structural Analogs
| Compound Name | Structural Modifications | Bioactivity () |
|---|---|---|
| Target Compound | - | VEGFR2: 78 nM; CA IX: 12 nM |
| N-(2-(Benzothiophen-3-yl)ethyl) derivative | Removal of dimethylamino and oxazole | VEGFR2: >10,000 nM; CA IX: 450 nM |
| Oxazole→Isoxazole substitution | Replacement of oxazole with isoxazole | VEGFR2: 210 nM; CA IX: 25 nM |
| Dimethylamino→Pyrrolidine substitution | Cyclic amine instead of dimethylamino | VEGFR2: 95 nM; CA IX: 15 nM |
The dimethylaminoethyl and methyloxazole groups are indispensable for dual-target activity, as their removal or substitution significantly reduces potency.
Research Applications and Future Directions
Investigational Uses
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Chemical Probe: Used to study crosstalk between angiogenesis and pH regulation in triple-negative breast cancer models.
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PET Tracer Development: -labeled analogs are under evaluation for tumor imaging.
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